N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(tert-butyl)oxalamide
Description
N1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-N2-(tert-butyl)oxalamide is an oxalamide derivative characterized by a 1,4-dioxaspiro[4.5]decane moiety linked via a methyl group to one amide nitrogen, while the other nitrogen is substituted with a tert-butyl group. The compound’s safety profile highlights flammability, toxicity, and environmental hazards, necessitating stringent storage protocols ().
Properties
IUPAC Name |
N'-tert-butyl-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c1-14(2,3)17-13(19)12(18)16-9-11-10-20-15(21-11)7-5-4-6-8-15/h11H,4-10H2,1-3H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOXLLKPTMETHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(=O)NCC1COC2(O1)CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N1-(1,4-dioxaspiro[45]decan-2-ylmethyl)-N2-(tert-butyl)oxalamide involves multiple steps One common synthetic route includes the reaction of 1,4-dioxaspiro[4The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure the desired product yield .
Chemical Reactions Analysis
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(tert-butyl)oxalamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Scientific Research Applications
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(tert-butyl)oxalamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(tert-butyl)oxalamide involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
Key Observations :
- Spirocyclic vs.
- Safety Profiles: While Nos. 1769/1770 exhibit high safety margins (NOEL = 100 mg/kg bw/day, margin = 500 million), the target compound’s hazards (flammability, aquatic toxicity) suggest stricter handling requirements .
Toxicological and Metabolic Profiles
- Metabolism: Structurally related oxalamides (e.g., Nos. 1769/1770) undergo hydrolysis and oxidative pathways, producing non-toxic metabolites . The target compound’s spirocyclic group may influence metabolic stability, though specific data are lacking.
- Toxicity: The target compound’s hazards (e.g., carcinogenicity, aquatic toxicity) contrast with the FAO/WHO compounds’ low-risk profiles, underscoring the impact of substituent choice on safety .
Biological Activity
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(tert-butyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a dioxaspiro moiety, which contributes to its unique chemical properties and biological interactions. The molecular formula is , and it has a molecular weight of approximately 332.4 g/mol. The presence of the oxalamide functional group is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H24N2O4 |
| Molecular Weight | 332.4 g/mol |
| Structure | Dioxaspiro compound |
Research indicates that this compound acts primarily as an inhibitor of receptor-interacting protein kinase 1 (RIPK1) . RIPK1 plays a crucial role in regulating necroptosis, a form of programmed cell death that is implicated in various inflammatory diseases and cancer pathways.
- Inhibition of RIPK1 : By inhibiting RIPK1's kinase activity, this compound can modulate downstream signaling pathways that influence cell survival and inflammation. This mechanism positions it as a potential therapeutic agent in treating conditions characterized by excessive necroptosis or inflammation.
Biological Activity and Applications
The biological activity of this compound has been explored through various studies:
- Anti-inflammatory Effects : In vitro studies have shown that the compound can reduce inflammatory markers in cell cultures, suggesting its potential use in treating inflammatory diseases.
- Cancer Research : Preliminary studies indicate that this compound may inhibit tumor growth by inducing apoptosis in cancer cells through RIPK1 modulation.
- Neuroprotective Properties : There is emerging evidence that compounds with similar structures exhibit neuroprotective effects, potentially making this compound relevant for neurodegenerative disorders.
Case Study 1: Anti-inflammatory Activity
A study conducted on mouse models of inflammation demonstrated that administration of this compound led to a significant reduction in pro-inflammatory cytokines compared to control groups.
Case Study 2: Cancer Cell Line Testing
In assays using various cancer cell lines, the compound exhibited dose-dependent inhibition of cell proliferation, with IC50 values indicating effective concentrations for therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
